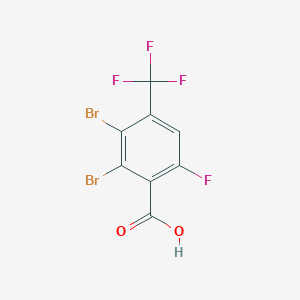
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in the field of organic electronics and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- typically involves the bromination of fluorene derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form complex organic molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, palladium catalysts.
Coupling: Palladium catalysts, boronic acids, stannanes.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes, polyfluorenes, and other complex organic structures used in materials science and organic electronics .
Scientific Research Applications
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- has several scientific research applications:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Polymer Chemistry: Acts as a monomer in the production of conjugated polymers, which are used in various electronic and optoelectronic devices.
Material Science: Utilized in the development of new materials with unique optical and electronic properties.
Biological Research:
Mechanism of Action
The mechanism of action of 9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- involves its interaction with molecular targets through its bromine atoms and aromatic structure. The compound can engage in π-π stacking interactions, hydrogen bonding, and halogen bonding, which influence its behavior in various chemical and biological systems. These interactions are crucial in its role as a building block in organic electronics and polymer chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 9,9-Dioctyl-2,7-dibromofluorene
- 2,7-Dibromo-9,9-dihexylfluorene
Uniqueness
9H-Fluorene, 2,7-dibromo-9,9-bis(4-bromophenyl)- is unique due to its multiple bromine substitutions, which enhance its reactivity and versatility in chemical synthesis. Its structure allows for the formation of highly conjugated systems, making it particularly valuable in the development of advanced materials for electronic applications .
Properties
CAS No. |
189367-55-3 |
|---|---|
Molecular Formula |
C25H14Br4 |
Molecular Weight |
634.0 g/mol |
IUPAC Name |
2,7-dibromo-9,9-bis(4-bromophenyl)fluorene |
InChI |
InChI=1S/C25H14Br4/c26-17-5-1-15(2-6-17)25(16-3-7-18(27)8-4-16)23-13-19(28)9-11-21(23)22-12-10-20(29)14-24(22)25/h1-14H |
InChI Key |
VWDTVEUQIOFZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B12328352.png)
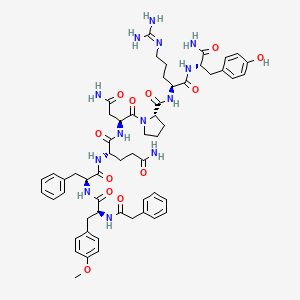
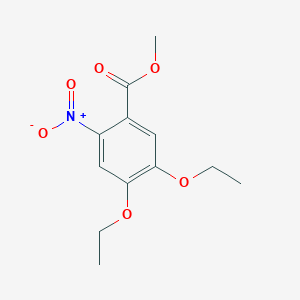
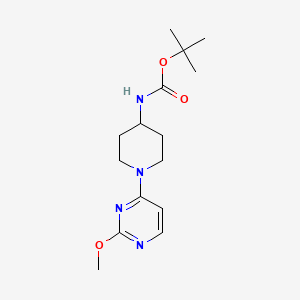
![5-Benzofuranol, 4-([1,4'-bipiperidin]-1'-ylmethyl)-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12328374.png)
![methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12328376.png)
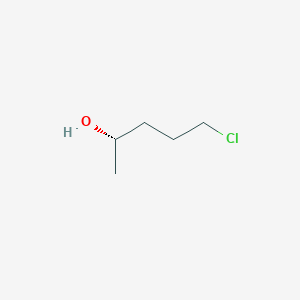
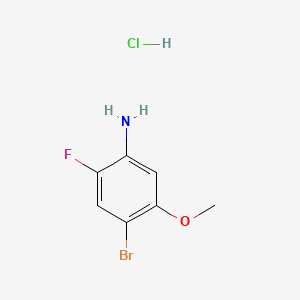
![2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-](/img/structure/B12328395.png)
![Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B12328408.png)
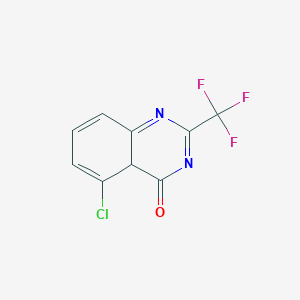
![(Z)-N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B12328428.png)
